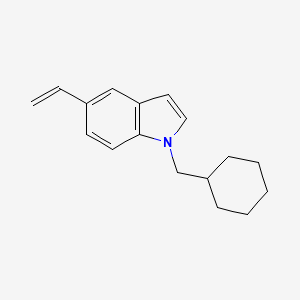
1-Ethyl-7-vinyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-7-vinyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature, particularly in alkaloids and other biologically active molecules. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it an important target for synthetic chemists.
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-7-vinyl-1H-indole can be synthesized through various methods. One common approach involves the reaction of 1-ethylindole with vinyl magnesium bromide under controlled conditions. The reaction typically requires a catalyst such as palladium(II) acetate and a base like triethylamine. The reaction is carried out in a solvent such as toluene or acetonitrile at elevated temperatures (around 110°C) for a specific duration to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 1-Ethyl-7-vinyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced indole products.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 1-ethyl-7-vinyl-1H-indoline.
Substitution: Formation of halogenated indole derivatives.
科学研究应用
1-Ethyl-7-vinyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases. Indole derivatives are known for their role in modulating biological pathways and receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1-ethyl-7-vinyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission and mood regulation. Additionally, its ability to undergo electrophilic substitution allows it to form covalent bonds with biological macromolecules, affecting their function .
相似化合物的比较
1-Methyl-7-vinyl-1H-indole: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-5-vinyl-1H-indole: Vinyl group positioned at the 5th position instead of the 7th.
1-Ethyl-7-allyl-1H-indole: Allyl group instead of a vinyl group.
Uniqueness: 1-Ethyl-7-vinyl-1H-indole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both ethyl and vinyl groups at specific positions on the indole ring provides distinct electronic and steric properties, making it a valuable compound for various applications .
属性
IUPAC Name |
7-ethenyl-1-ethylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-3-10-6-5-7-11-8-9-13(4-2)12(10)11/h3,5-9H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPFNKOMIOKFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=CC=C2)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![5-Chloro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8172493.png)

